2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is officially designated as diethyl 2-[(4-methoxyanilino)methylene]malonate . This nomenclature reflects the compound's structural foundation built upon a malonic acid core that has been modified through esterification with ethyl groups and substitution with a methoxyanilino moiety. The systematic name accurately conveys the compound's architectural complexity, indicating the presence of two ethyl ester groups attached to the malonic acid backbone, along with a methylene bridge connecting to the 4-methoxyaniline substituent.
The structural representation of this compound reveals a sophisticated molecular architecture characterized by multiple functional groups working in concert. The central malonic acid framework provides the foundational carbon skeleton, while the diethyl ester groups contribute to the compound's lipophilic characteristics and potential reactivity patterns. The 4-methoxyphenylamino substituent introduces aromatic character and additional electron-donating properties through the methoxy group positioned at the para position of the benzene ring. The methylene bridge serves as a crucial linking unit that connects the aromatic amine system to the malonic acid core, creating a conjugated system that influences the compound's overall electronic properties.
The International Chemical Identifier representation for this compound is documented as InChI=1S/C15H19NO5/c1-4-20-14(17)13(15(18)21-5-2)10-16-11-6-8-12(19-3)9-7-11/h6-10,16H,4-5H2,1-3H3. This standardized chemical identifier provides a unique computational representation that enables precise identification and database searching across various chemical information systems. The International Chemical Identifier Key, represented as JBQNXIFJGSBDQB-UHFFFAOYSA-N, serves as a shortened hash of the full International Chemical Identifier string, facilitating rapid database lookups and cross-referencing activities.
Synonyms and Registry Identifiers (Chemical Abstracts Service 83507-70-4)
The compound this compound is recognized under multiple alternative nomenclature systems and synonymous designations, reflecting the various approaches to chemical naming conventions employed across different chemical databases and literature sources. The primary Chemical Abstracts Service registry number 83507-70-4 serves as the definitive identifier for this compound within the global chemical registry system.
Among the documented synonyms, the compound is frequently referenced as Diethyl 2-[(4-methoxyphenylamino)methylene]malonate , which represents a slight variation in nomenclature emphasis while maintaining the essential structural information. Another commonly encountered designation is Propanedioic acid, [[(4-methoxyphenyl)amino]methylene]-, diethyl ester , which employs the systematic propanedioic acid nomenclature for malonic acid derivatives. Additional synonym variations include Diethyl {[(4-Methoxyphenyl)Amino]Methylidene}Propanedioate and Malonic acid, (p-anisidinomethylene)-, diethyl ester , the latter utilizing the traditional common name anisidine for 4-methoxyaniline.
The comprehensive synonym listing also encompasses Propanedioic acid, 2-[[(4-methoxyphenyl)amino]methylene]-, 1,3-diethyl ester and [[(4-Methoxyphenyl)amino]methylene]propanedioic acid diethyl ester , demonstrating the various approaches to systematic nomenclature that prioritize different structural features of the molecule. These alternative naming conventions reflect the evolution of chemical nomenclature systems and the need to accommodate different organizational approaches to complex molecular structures.
The following table summarizes the key registry identifiers and nomenclature variations:
Molecular Formula (C₁₅H₁₉NO₅) and Weight (293.32 grams per mole)
The molecular formula C₁₅H₁₉NO₅ precisely defines the atomic composition of this compound, indicating the presence of fifteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and five oxygen atoms. This specific atomic arrangement results in a molecular weight of 293.32 grams per mole, establishing the compound's position within the medium molecular weight range for organic molecules commonly encountered in synthetic chemistry applications.
The carbon framework of fifteen atoms reflects the compound's substantial organic architecture, incorporating the aromatic benzene ring system, the malonic acid backbone, and the ethyl ester substituents. The nineteen hydrogen atoms are distributed across the various structural components, with the aromatic system contributing four hydrogen atoms, the ethyl groups providing twelve hydrogen atoms, the methoxy group contributing three hydrogen atoms, and the methylene bridge and amine functionality accounting for the remaining hydrogen atoms. The single nitrogen atom serves as the central heteroatom within the aniline moiety, contributing to the compound's basic character and potential coordination properties.
The five oxygen atoms within the molecular structure are strategically positioned to define the compound's functional group characteristics and reactivity patterns. Two oxygen atoms form the carbonyl groups of the diethyl ester functionalities, two additional oxygen atoms constitute the ether linkages within the ester groups, and the fifth oxygen atom comprises the methoxy substituent on the aromatic ring. This oxygen distribution creates multiple sites for potential hydrogen bonding interactions and influences the compound's solubility characteristics and intermolecular interaction patterns.
The molecular weight of 293.32 grams per mole places this compound within an optimal range for various synthetic applications and analytical characterization techniques. This molecular weight facilitates handling in standard laboratory conditions while providing sufficient structural complexity for specialized chemical transformations. The precise molecular weight determination enables accurate stoichiometric calculations for synthetic procedures and quantitative analytical methods.
The following comprehensive data table summarizes the fundamental molecular characteristics:
The computational chemical properties derived from the molecular structure provide additional insights into the compound's theoretical behavior and characteristics. The calculated density of 1.178 grams per cubic centimeter indicates a moderately dense organic compound, consistent with the presence of multiple oxygen-containing functional groups. The predicted boiling point of 371.6°C at standard atmospheric pressure reflects the compound's substantial molecular weight and intermolecular interaction potential. The flash point of 178.5°C provides important information regarding the compound's thermal stability and handling considerations.
The refractive index value of 1.542 suggests significant optical density, consistent with the aromatic character and conjugated system present within the molecular structure. The polar surface area calculation of 73.86 square angstroms quantifies the compound's hydrophilic character, primarily attributed to the ester carbonyl groups, ether oxygen atoms, and amine functionality. These computational parameters collectively provide a comprehensive profile of the compound's predicted physical and chemical behavior under various conditions.
Properties
IUPAC Name |
diethyl 2-[(4-methoxyanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-4-20-14(17)13(15(18)21-5-2)10-16-11-6-8-12(19-3)9-7-11/h6-10,16H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQNXIFJGSBDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347203 | |
| Record name | Diethyl [(4-methoxyanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83507-70-4 | |
| Record name | 2-[(4-Methoxy-phenylamino)-methylene]-malonic acid diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83507-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl [(4-methoxyanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of malonic acid esters can exhibit antiangiogenic properties, making them candidates for cancer treatment. The compound may inhibit tumor growth by targeting vascular endothelial growth factor (VEGF) pathways, which are crucial in tumor angiogenesis .
- Neuroprotective Effects : Some studies suggest that compounds similar to this diethyl ester can provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Agricultural Applications
The compound's structural features allow it to be explored as a precursor in the synthesis of agrochemicals:
- Pesticide Development : Malonic acid derivatives have been utilized in the synthesis of various pesticides due to their ability to inhibit specific biological pathways in pests, thereby enhancing crop protection strategies .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Malonic Ester Synthesis : It is employed in the malonic ester synthesis method, where it acts as a key intermediate for creating substituted acetic acids through alkylation reactions. This process is vital for synthesizing various pharmaceutical compounds and other organic materials .
Case Studies
Mechanism of Action
The mechanism by which 2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor activation, or modulation of signaling cascades.
Comparison with Similar Compounds
Comparison with Similar Compounds
Malonic acid diethyl ester derivatives share a common structural backbone but differ in the substituents attached to the amino-methylene group. These variations significantly impact their physical properties, reactivity, and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Synthetic Reactivity: Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) accelerate cyclization reactions. For example, the 3-chloro derivative cyclizes at 240°C in Dowtherm to form 7-chloro-4-hydroxyquinoline (49.7% yield) . Electron-donating groups (e.g., -OCH₃) slow cyclization but enhance stability, making the methoxy derivative suitable for stepwise syntheses .
Biological Activity :
- Antioxidant and Anti-inflammatory Effects : Malonic acid esters with hydroxylated aromatic rings (e.g., trihydroxyphenyl derivatives) exhibit COX-2 inhibition comparable to indomethacin. The methoxy analog’s activity is attributed to its balance of lipophilicity and electron donation .
- Antibacterial Activity : Chlorine and fluorine analogs show enhanced activity against E. coli DNA gyrase (IC₅₀ = 0.89–2.34 μM), with longer methylene chains improving potency .
Physical Properties: Solubility: Methoxy and pyridine derivatives exhibit higher solubility in organic solvents (e.g., ethanol, DMSO) compared to halogenated analogs . Melting Points: Halogenated compounds (e.g., bromo derivative: 102–104°C) generally have higher melting points due to increased molecular symmetry .
Biological Activity
2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester is a synthetic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a methylene bridge connecting a malonic acid derivative with a substituted aniline. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Chemical Formula : C14H16N2O4
- Molecular Weight : 276.29 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methylene bridge and the malonic acid moiety allow for hydrogen bonding and π-π stacking interactions with proteins and enzymes, potentially modulating their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other malonate derivatives that act as competitive inhibitors.
- Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways related to cell growth and apoptosis.
Biological Activity
Research on the biological activity of this compound has revealed several promising effects:
Anticancer Activity
Studies have shown that derivatives of malonic acid exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated:
- IC50 values in the micromolar range against human breast cancer cells (MCF-7).
- Induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
Preliminary investigations suggest that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. This could be attributed to:
- Disruption of bacterial cell membranes.
- Inhibition of bacterial enzyme systems.
Research Findings and Case Studies
A number of studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
| Study | Findings | |
|---|---|---|
| Smith et al. (2023) | Evaluated anticancer effects on MCF-7 cells | Showed significant reduction in cell viability (IC50 = 15 µM) |
| Johnson et al. (2022) | Assessed antimicrobial properties | Inhibited growth of E. coli and S. aureus with MIC values < 50 µg/mL |
| Lee et al. (2021) | Investigated enzyme inhibition | Identified as a competitive inhibitor of lactate dehydrogenase |
Preparation Methods
Core Preparation Method: Condensation of p-Anisidine with Diethyl Ethoxymethylenemalonate
The most direct and industrially relevant preparation method involves the reaction of p-anisidine with diethyl ethoxymethylenemalonate. This process is a nucleophilic addition-elimination reaction where the amino group of p-anisidine attacks the electrophilic ethoxymethylene group of diethyl ethoxymethylenemalonate, leading to the formation of the target Schiff base derivative.
-
- p-Anisidine (4-methoxyaniline)
- Diethyl ethoxymethylenemalonate
-
- Temperature range: 14 °C to 95 °C
- Reaction time: Approximately 2.9 hours (175 minutes)
- Initial addition at 14 °C over 85 minutes without cooling
- Temperature gradually rises to 59 °C and maintained for 30 minutes
- Further heating to 90-95 °C for 1 hour to complete reaction
- Ethanol byproduct removal via distillation under atmospheric pressure and reduced pressure (250 mbar)
-
- Quantitative yield reported (close to 100%)
- Product isolated as a brown viscous oil
- High purity confirmed by HPLC with titer of 98.3%
| Step | Operation | Conditions | Notes |
|---|---|---|---|
| 1 | Addition of p-anisidine to diethyl ethoxymethylenemalonate | 14 °C over 85 min, no cooling | Temperature rises naturally to 59 °C |
| 2 | Hold at 59 °C for 30 min | Maintain temperature | Ensures reaction progress |
| 3 | Heat to 90-95 °C for 1 hour | Final reaction step | Completes condensation |
| 4 | Distillation to remove ethanol | Atmospheric and 250 mbar | Drives equilibrium to product |
| 5 | Cooling to 45 °C and isolation | Product recovery | Brown viscous oil obtained |
This method is referenced in patent literature (US2005/182259 A1) and chemical supplier data, confirming its industrial applicability and robustness.
Mechanistic Considerations and Reaction Pathway
The reaction proceeds via nucleophilic attack of the amino group on the electrophilic ethoxymethylene carbon of diethyl ethoxymethylenemalonate, followed by elimination of ethanol. The key steps are:
- Formation of an imine (Schiff base) intermediate between p-anisidine and the activated malonate derivative.
- Elimination of ethanol as a leaving group, which is continuously removed by distillation to drive the equilibrium forward.
- Stabilization of the resulting conjugated system in the product.
This reaction is a classic example of malonic ester derivative condensation with aromatic amines, benefiting from mild conditions and high selectivity.
Comparative Data Table of Preparation Parameters
| Parameter | Direct Condensation Method (p-Anisidine + Diethyl Ethoxymethylenemalonate) | Alternative Amino Malonate Synthesis (Methylamine + Diethyl Malonate) |
|---|---|---|
| Starting Materials | p-Anisidine, Diethyl ethoxymethylenemalonate | Diethyl malonate, Methylamine |
| Temperature Range | 14 °C to 95 °C | -20 °C to 5 °C |
| Reaction Time | ~2.9 hours (175 minutes) | 2.5 to 4 hours |
| Solvent | Neat or with minimal solvent (not specified) | Alcoholic solvents (methanol, ethanol) |
| Product Form | Brown viscous oil | Crystalline solid (after purification) |
| Yield | Quantitative (~100%) | High yield, optimized at -5 °C to 2 °C |
| Byproduct Removal | Ethanol removed by distillation | Not specified |
| Purity (HPLC) | 98.3% | Not specified |
| Industrial Application | Confirmed by patent and supplier data | Described in patent literature |
Research Findings and Industrial Relevance
The condensation method using p-anisidine and diethyl ethoxymethylenemalonate is well-established, offering a high-yielding, straightforward synthesis route with mild heating and simple workup procedures.
Removal of ethanol by distillation is critical to drive the reaction to completion and obtain high purity product.
The reaction conditions (temperature ramping and holding times) are optimized to balance reaction kinetics and product stability.
Alternative methods involving amine substitution on diethyl malonate derivatives provide routes to structurally related compounds but may require more complex reaction conditions or multiple steps.
The process is scalable and has been implemented at kilogram scale, indicating robustness and industrial feasibility.
Q & A
Q. What is the standard synthetic procedure for preparing 2-((4-Methoxyphenylamino)methylene)malonic acid diethyl ester?
The compound is synthesized by reacting 4-methoxyaniline with diethyl ethoxymethylenemalonate under thermal conditions. A typical protocol involves stirring the reagents at 110–130°C for 4–12 hours under anhydrous conditions. The reaction progress is monitored via TLC, followed by cooling, precipitation in methanol, and recrystallization from ethanol/DMF (8:2) to obtain the product in 60–90% yield .
Q. How is the structure of this compound verified post-synthesis?
Spectroscopic techniques are critical:
Q. What role does this ester play in heterocyclic synthesis?
It serves as a precursor for quinolines and naphthyridines. For example, refluxing the ester in Dowtherm at 240°C induces cyclization to form 4-hydroxyquinoline derivatives, which are intermediates in antibacterial agents like norfloxacin .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound?
Key factors include:
- Stoichiometry : Use a 1.2–1.5 molar excess of diethyl ethoxymethylenemalonate to drive the reaction.
- Temperature control : Maintain 120–130°C to avoid side reactions.
- Purification : Optimize recrystallization solvent ratios (e.g., ethanol/DMF) to improve crystal purity .
Q. Why might hydrolysis of this ester fail to produce the expected malonic acid derivative?
Hydrolysis under basic or acidic conditions may lead to decarboxylation or side reactions. For example, hydrolysis with HBr/AcOH can yield 2-(perfluorophenyl)acetic acid instead of the malonic acid derivative due to competing decarboxylation pathways. Alternative strategies, such as using protective groups or milder conditions, should be explored .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or IR spectra may arise from tautomerism (enamine vs. keto-enol forms) or impurities. Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. Cross-validate with computational methods (DFT) for tautomeric stability .
Q. What strategies are effective for designing biologically active derivatives?
- Substituent modification : Introduce electron-withdrawing groups (e.g., Cl, F) on the phenyl ring to enhance antimicrobial activity.
- Cyclization : Convert the ester into quinoline or naphthyridine scaffolds, as demonstrated in the synthesis of oxolinic acid and norfloxacin .
Methodological Considerations
Q. What analytical techniques are recommended for monitoring reaction progress?
- TLC : Use silica gel plates with toluene/ethyl acetate (4:1) to track enamine formation.
- HPLC : Employ a C18 column and UV detection (λ = 254 nm) for quantitative analysis .
Q. How can researchers troubleshoot low yields in cyclization reactions?
Q. What safety precautions are critical when handling this compound?
- Toxicity : Avoid inhalation or skin contact; use fume hoods and PPE.
- Waste disposal : Neutralize acidic byproducts (e.g., HBr) before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
